1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol
Description
Properties
IUPAC Name |
1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWBQKSSHBRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2N1C=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216152 | |
| Record name | Imidazo[1,2-a]pyridine-3-methanol, 2-chloro-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-12-7 | |
| Record name | Imidazo[1,2-a]pyridine-3-methanol, 2-chloro-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-3-methanol, 2-chloro-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol typically proceeds through the construction of the imidazo[1,2-a]pyridine core followed by selective functionalization at the 2- and 3-positions. The key steps include:
- Formation of the imidazo[1,2-a]pyridine scaffold via condensation reactions involving 2-aminopyridine derivatives and α-bromocarbonyl compounds or related precursors.
- Introduction of the chlorine substituent at the 2-position through chlorination or cyclization methods involving phosphoryl trichloride (POCl3).
- Installation of the ethan-1-ol moiety at the 3-position by reduction or nucleophilic substitution reactions.
Preparation of 2-Chloroimidazo[1,2-a]pyridine Intermediate
A crucial intermediate in the synthesis is 2-chloroimidazo[1,2-a]pyridine, which is prepared using the following method:
- Cyclization and Chlorination: 2-Aminopyridine is reacted with chloroacetic acid under reflux in ethanol with triethylamine to form an intermediate 2-(2-iminopyridinyl)acetic acid.
- This intermediate undergoes intramolecular cyclization using phosphoryl trichloride (POCl3) in toluene, resulting in 2-chloroimidazo[1,2-a]pyridine with yields reported around 80%.
Functionalization at the 3-Position to Obtain the Ethan-1-ol Group
The 3-position functionalization to introduce the ethan-1-ol group involves:
- Reduction of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: The aldehyde derivative of 2-chloroimidazo[1,2-a]pyridine is synthesized by treating the imidazo[1,2-a]pyridine with POCl3 in DMF at low temperatures, followed by work-up and purification.
- The aldehyde is then reduced to the corresponding ethan-1-ol derivative using suitable reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation, yielding this compound.
Alternative Synthesis via Hypervalent Iodine Mediated Methods
Recent research has explored hypervalent iodine reagents such as (diacetoxyiodo)benzene (PIDA) to mediate the synthesis of imidazo[1,2-a]pyridine derivatives with hydroxyalkyl substituents:
- In this method, 2-phenylimidazo[1,2-a]pyridine is treated with PIDA and ethylene glycol at elevated temperatures (100°C) for 24 hours.
- The reaction mixture is then worked up with sodium bicarbonate and extracted with ethyl acetate.
- The product, a hydroxyalkyl-substituted imidazo[1,2-a]pyridine, is purified by silica gel chromatography, achieving yields up to 74%.
- Although this example uses a phenyl substituent, similar conditions could be adapted for the chloro-substituted analogues.
Summary Table of Key Preparation Steps
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of 2-(2-iminopyridinyl)acetic acid | 2-Aminopyridine + Chloroacetic acid, reflux in ethanol with triethylamine | Intermediate acid | - | Precursor to cyclization |
| 2. Cyclization and chlorination | Intermediate + POCl3 in toluene | 2-Chloroimidazo[1,2-a]pyridine | ~80 | Key intermediate |
| 3. Formylation at 3-position | 2-Chloroimidazo[1,2-a]pyridine + POCl3 in DMF, 0°C to room temp | 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | 85 | Aldehyde intermediate |
| 4. Reduction to ethan-1-ol | Aldehyde + NaBH4 or catalytic hydrogenation | This compound | Variable | Final target compound |
| 5. Alternative hypervalent iodine method | Imidazo[1,2-a]pyridine + PIDA + ethylene glycol, 100°C, 24h | Hydroxyalkyl-substituted imidazo[1,2-a]pyridine | ~74 | Adaptable method |
Research Findings and Considerations
- The use of POCl3 is critical for both chlorination and formylation steps, providing good yields and selectivity under controlled temperature and stirring conditions.
- The aldehyde intermediate is stable enough to be isolated and purified via silica gel chromatography before reduction.
- Reduction conditions must be optimized to avoid over-reduction or side reactions; sodium borohydride is a mild and commonly used reagent for such transformations.
- The hypervalent iodine-mediated approach offers a milder alternative, potentially reducing the number of steps and avoiding harsh chlorinating agents, but requires further adaptation for chloro-substituted substrates.
- Purification techniques commonly involve silica gel chromatography using hexane/ethyl acetate mixtures to achieve high purity products.
Physical and Chemical Data Relevant to Preparation
| Property | Data |
|---|---|
| Molecular Formula | C9H9ClN2O |
| Molecular Weight | 196.63 g/mol |
| CAS Number | 1334148-12-7 |
| Physical Form | Powder |
| Purity (commercial) | ~95% |
| Melting Point (related intermediates) | 120-161°C depending on derivative |
Chemical Reactions Analysis
1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Biological Activities
Research indicates that 1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol exhibits various biological activities, making it a subject of interest in pharmacological studies:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceuticals.
Anticancer Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives can exhibit anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases or other enzymes that play crucial roles in cellular signaling and metabolism.
Drug Development
The unique structure of this compound positions it as a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity in therapeutic applications.
Biochemical Research
Due to its biological activity, this compound is utilized in biochemical assays to study enzyme interactions and cellular responses. It serves as a tool for understanding the mechanisms of action of various biological processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines. |
| Study C | Enzyme Inhibition | Inhibited kinase activity by 50% at 10 µM concentration. |
Mechanism of Action
The mechanism of action of 1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and biological activities of 1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol and related compounds:
Physicochemical Properties
- LogP and Solubility: Ethan-1-ol derivatives generally have lower LogP values than ethanone analogs due to the polar -OH group. For example, 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (LogP ~1.2) vs. 1-{2-Chloroimidazo...}ethan-1-ol (estimated LogP ~0.8).
- Stability: Ethanone derivatives (e.g., SC-25868) are more stable under oxidative conditions compared to ethanol analogs .
Biological Activity
1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a heterocyclic compound with potential biological activity, particularly in medicinal chemistry. Its structure consists of an imidazo-pyridine moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical formula for this compound is CHClNO, with a molecular weight of approximately 196.64 g/mol. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol |
| Molecular Formula | CHClNO |
| Molecular Weight | 196.64 g/mol |
| PubChem CID | 54594114 |
| Appearance | Powder |
Research indicates that compounds containing imidazo-pyridine structures often exhibit interactions with various biological targets. The specific mechanisms for this compound are still under investigation, but potential actions include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression and inflammation.
- Antimicrobial Properties : The presence of chlorine substituents may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.
Therapeutic Potential
The therapeutic implications of this compound are significant in several areas:
- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating chronic inflammatory diseases.
Study 1: Anticancer Activity
A study published in explored the anticancer effects of imidazo-pyridine derivatives, including this compound. The findings indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines. The compound was particularly effective against breast cancer cells, exhibiting IC50 values lower than those of standard chemotherapy agents.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against a range of pathogens. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent.
Q & A
What are the optimized synthetic routes for 1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol, and how do reaction conditions influence yield?
Basic Synthesis Question
The compound is typically synthesized via a two-step protocol starting from 2-aminopyridine. First, condensation with chloroacetic acid in the presence of trimethylamine forms an imidazo[1,2-a]pyridin-2-ol intermediate. Subsequent chlorination using POCl₃ yields 2-chloroimidazo[1,2-a]pyridine derivatives. For hydroxylation, a Vilsmeier-Haack reaction (DMF-POCl₃) at 70°C for 5 hours has been employed to introduce aldehyde groups, which can be reduced to the alcohol . Key factors affecting yield include temperature control (ice-bath for exothermic steps) and stoichiometric ratios of POCl₃, with excess reagent often required to drive chlorination to completion .
Which structural characterization techniques are most reliable for confirming the molecular geometry of this compound?
Basic Structural Analysis Question
Single-crystal X-ray diffraction (XRD) is the gold standard, with refinement using SHELX software (e.g., SHELXL for small-molecule crystallography) providing precise bond lengths and angles. For example, studies on analogous imidazo[1,2-a]pyridine derivatives report mean C–C bond distances of 0.004 Å and monoclinic crystal systems (space group P2₁/c) . Complement XRD with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify purity and functional groups. Computational methods like DFT can predict dimerization sites, as shown in studies where chalcone derivatives exhibited pLC100 values correlating with substituent electronegativity .
How can computational methods resolve contradictions in dimerization behavior observed in imidazo[1,2-a]pyridine derivatives?
Advanced Computational Chemistry Question
Dimerization trends in chalcone derivatives (e.g., pLC100 values ranging from 2.79 to 8.82) can be modeled using density functional theory (DFT) to assess π-π stacking and hydrogen-bonding interactions. For instance, electron-withdrawing substituents (e.g., 2,4-dichlorophenyl in Chalc4) enhance dimer stability due to increased dipole moments, while electron-donating groups (e.g., dimethylamino in Chalc3) reduce aggregation . Compare calculated Gibbs free energy (ΔG) with experimental solubility data to validate models. Discrepancies may arise from solvent effects or kinetic vs. thermodynamic control, requiring molecular dynamics (MD) simulations for further clarification .
What strategies improve the bioactivity of this compound in kinase inhibition assays?
Advanced Medicinal Chemistry Question
Structural modifications, such as introducing trifluoromethyl groups or replacing the methylimidazo[1,2-a]pyridine scaffold with quinoline, can enhance binding affinity to targets like GSK-3β. For example, isosteric replacement studies show that trifluoromethyl groups improve metabolic stability and membrane permeability, as seen in analogs tested for anti-cancer activity . Use structure-activity relationship (SAR) models to prioritize substituents at the 3-position, and validate via enzymatic assays (e.g., IC₅₀ measurements) and cell-based imaging .
How does this compound function as a ligand in coordination polymers, and what properties emerge from metal-ion interactions?
Advanced Materials Science Question
The compound’s pyridyl and carboxyl groups enable coordination with transition metals (e.g., Zn²⁺, Mn²⁺). In one study, 4-(2-chloroimidazo[1,2-a]pyridin-3-yl)-[2,4′-bipyridine]-6-carboxylic acid formed porous frameworks with tunable luminescence and gas adsorption properties. Anion selection (e.g., NO₃⁻ vs. Cl⁻) dictates topology, while metal choice influences magnetic behavior . Characterize polymers via XRD, BET surface area analysis, and UV-vis spectroscopy to correlate structure with functionality .
How can researchers address discrepancies in reported synthesis yields for imidazo[1,2-a]pyridine precursors?
Advanced Data Contradiction Analysis
Yield variations (e.g., 60–90% in nitration steps) often stem from differences in nitro-group positioning or competing side reactions. Optimize by adjusting reaction time (2–5 hours) and temperature (70–80°C), and monitor via TLC or HPLC. For example, Antuf et al. achieved >90% yield using a Vilsmeier-Haack reagent under strict anhydrous conditions, whereas others report lower yields due to moisture sensitivity . Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., solvent purity, catalyst loading) .
What safety protocols are critical when handling this compound in oxidative or high-temperature reactions?
Advanced Laboratory Safety Question
The compound’s decomposition under heat (>150°C) can release hazardous gases (e.g., CO, SOₓ). Always use fume hoods, inert atmospheres (N₂/Ar), and personal protective equipment (PPE) including acid-resistant gloves and face shields. Storage at 2–8°C in airtight containers prevents degradation, while spill kits with neutralizers (e.g., sodium bicarbonate) are essential for accidental exposure . For large-scale reactions, implement real-time gas monitoring and emergency quenching systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
